5-Methyl-2-propylthiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104256-95-3 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
5-methyl-2-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
InChI Key |
WRHYOYIOVMOZCU-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(S1)C |
Canonical SMILES |
CCCC1=NC=C(S1)C |
Synonyms |
Thiazole, 5-methyl-2-propyl- |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 2 Propylthiazole
Strategic Approaches to the Thiazole (B1198619) Core with Alkyl Substituents
The formation of the thiazole ring is a fundamental aspect of synthesizing 5-methyl-2-propylthiazole. Key strategies include classical condensation reactions that bring together the necessary fragments to form the heterocyclic core.
Hantzsch-Type Condensations for this compound Precursors
The Hantzsch thiazole synthesis is a widely recognized and dependable method for preparing thiazoles. kuey.net This process involves the condensation reaction between an α-haloketone and a thioamide. kuey.net For the synthesis of this compound, this would specifically involve the reaction of thiobutyramide (the thioamide providing the 2-propyl group) with a haloketone that introduces the methyl group at the 5-position, such as chloroacetone (B47974).
The reaction is typically carried out in a suitable solvent, and in some variations, the thioamide can be generated in situ. For instance, a mixture of an amide and phosphorus pentasulfide can be used to form the necessary thioamide, which then reacts with the α-haloketone. orgsyn.org The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. While the classic Hantzsch synthesis is robust, modern modifications aim to improve yields and reduce the use of hazardous reagents. jocpr.com
Cyclocondensation Reactions Employing Thioamides and Carbonyl Compounds
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of this compound, this involves the reaction of thiobutyramide with an appropriate α-halocarbonyl compound. kuey.net A common reactant is chloroacetone, which provides the three-carbon backbone including the methyl group for the C4 and C5 positions of the thiazole ring. mdpi.comnih.gov The reaction between thiobutyramide and chloroacetone leads to the formation of the this compound ring system. mdpi.comnih.gov
The conditions for these reactions can vary, with some procedures using solvents like ethanol (B145695) or tetrahydrofuran (B95107) and often involving heating under reflux. mdpi.com The use of a base catalyst is also a variable, with some syntheses proceeding without it. mdpi.com The versatility of this approach allows for the synthesis of a wide array of substituted thiazoles by simply varying the thioamide and the carbonyl compound.
Functionalization and Derivatization Routes for Thiazole Ring Positions
An alternative to building the thiazole ring from scratch is to start with a pre-formed thiazole and introduce the desired alkyl groups at specific positions. This approach relies on the inherent reactivity of the thiazole ring.
Regioselective Introduction of Alkyl Groups at C2 and C5
The thiazole ring exhibits distinct reactivity at its different carbon positions. The C2 position is susceptible to nucleophilic attack, especially after activation, while the C5 position is the primary site for electrophilic substitution due to its higher pi-electron density. uq.edu.auwikipedia.org This differential reactivity allows for the regioselective introduction of alkyl groups.
For the synthesis of this compound, one could envision starting with 2-propylthiazole (B101342) and introducing a methyl group at the C5 position via an electrophilic substitution reaction. Conversely, starting with 5-methylthiazole, the propyl group could be introduced at the C2 position. This often involves metallation of the thiazole ring, for example, through lithiation, followed by reaction with an alkyl halide. numberanalytics.com The choice of the starting material and the reaction conditions are crucial for achieving the desired regioselectivity.
Advanced Catalytic Methods for Thiazole Functionalization
Modern organic synthesis has seen the development of powerful catalytic methods for the functionalization of heterocycles. numberanalytics.commdpi.com These methods offer high efficiency and selectivity, often under milder conditions than classical approaches. For the synthesis of this compound, metal-catalyzed cross-coupling reactions are particularly relevant. numberanalytics.com
Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, can be employed to form carbon-carbon bonds at specific positions on the thiazole ring. numberanalytics.com For instance, a halogenated thiazole derivative (e.g., 2-bromo-5-methylthiazole) could be coupled with a propyl-containing organometallic reagent in the presence of a suitable catalyst. Another advanced strategy is the direct C-H bond activation, which allows for the functionalization of C-H bonds without the need for pre-functionalized starting materials. mdpi.comresearchgate.netnih.gov Rhodium and palladium catalysts have been used for the direct alkylation of azoles, providing an atom-economical route to substituted thiazoles. mdpi.comnih.gov Electrochemical methods are also emerging as a green and sustainable approach for C-H functionalization of nitrogen-containing heterocycles. nih.gov
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice of synthetic route for this compound depends on factors such as starting material availability, desired yield, and selectivity.
| Synthetic Method | General Yield Range | Key Advantages | Potential Limitations |
| Hantzsch-Type Condensation | Moderate to High | Well-established, reliable for many thiazole derivatives. kuey.net | May require handling of lachrymatory α-haloketones. jocpr.com |
| Cyclocondensation | Moderate to High | Versatile, allows for diverse substitutions. mdpi.com | Reaction conditions may need optimization for specific substrates. |
| Regioselective Functionalization | Variable | Allows for late-stage functionalization. | Requires control of regioselectivity, may involve multiple steps. uq.edu.au |
| Advanced Catalytic Methods | Good to Excellent | High efficiency and selectivity, often milder conditions. mdpi.comnih.gov | May require specialized catalysts and ligands. numberanalytics.com |
Hantzsch-type and cyclocondensation reactions are often high-yielding and benefit from readily available starting materials. However, the handling of potentially hazardous reagents like α-haloketones can be a drawback. jocpr.com
Regioselective functionalization offers a modular approach but can be challenged by the need for precise control over the position of substitution. The success of this strategy hinges on the differential reactivity of the C2 and C5 positions of the thiazole ring.
Advanced catalytic methods, particularly direct C-H activation, represent the forefront of efficient synthesis. mdpi.comnih.gov They offer high atom economy and can reduce the number of synthetic steps. However, the development and cost of specific catalysts and ligands can be a consideration. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, balancing factors of yield, cost, safety, and environmental impact.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of thiazole derivatives is an area of active research, driven by the need to reduce environmental impact and improve safety and efficiency. jocpr.com These principles can be directly applied to the prospective synthesis of this compound.
Key green strategies relevant to thiazole synthesis include:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Research has demonstrated the feasibility of using water as an environmentally benign solvent for Hantzsch-type reactions. jocpr.com For example, an efficient one-pot synthesis of 2-aminothiazole (B372263) derivatives has been developed using water as the solvent, avoiding the need to handle lachrymatory α-halocarbonyl compounds directly by generating them in situ. jocpr.com
Catalyst-Free and Solvent-Free Conditions: A significant advancement in green synthesis is the development of reactions that proceed without a catalyst or solvent. mdpi.com Mechanochemical methods, such as grinding reactants together at room temperature, have been successfully used for the synthesis of 2,4-disubstituted thiazoles. This approach minimizes waste, reduces energy consumption, and simplifies product isolation.
Energy Efficiency: Microwave irradiation and ultrasonic-mediated synthesis are two techniques used to enhance reaction rates and reduce energy consumption compared to conventional heating. mdpi.com These methods often lead to higher yields and cleaner reactions in shorter timeframes.
Atom Economy and C-H Activation: C-H activation represents a highly atom-economical strategy for functionalizing the thiazole ring. numberanalytics.comtcichemicals.com By directly converting a C-H bond at the 5-position of 2-propylthiazole to a C-CH3 bond, this method eliminates the need for halogenated intermediates and reduces the generation of inorganic salt byproducts typical of traditional cross-coupling reactions. nih.gov The use of transition metal catalysts, especially those based on abundant metals, further enhances the green credentials of this approach. tcichemicals.com
The table below summarizes the application of green chemistry principles to the synthesis of thiazole derivatives, which are applicable to this compound.
| Green Principle | Application in Thiazole Synthesis | Potential Benefit for this compound |
| Safer Solvents | Use of water or ionic liquids instead of volatile organic compounds. jocpr.comijnc.ir | Reduced environmental impact and improved operational safety. |
| Energy Efficiency | Microwave or ultrasonic irradiation to accelerate reactions. mdpi.com | Faster synthesis with lower energy consumption. |
| Waste Prevention | Solvent-free reactions (grinding) and catalytic C-H activation. mt.comnumberanalytics.com | Minimized waste, higher atom economy, and simplified purification. |
| Use of Catalysis | Employing recyclable or low-loading transition metal catalysts. mdpi.com | Increased efficiency and reduced stoichiometric waste. |
Reaction Mechanisms and Chemical Transformations of 5 Methyl 2 Propylthiazole
Investigation of Electrophilic and Nucleophilic Processes on the Thiazole (B1198619) Ring
The reactivity of the thiazole ring in 5-Methyl-2-propylthiazole is governed by the interplay of the electron-donating alkyl groups (methyl and propyl) and the inherent electronic properties of the heterocyclic system. The thiazole ring itself exhibits aromatic character, which influences its stability and reaction pathways.
Electrophilic Substitution: The positions on the thiazole ring have different susceptibilities to electrophilic attack. The electron-donating propyl group at the C2-position and the methyl group at the C5-position increase the electron density of the ring, making it more reactive towards electrophiles compared to unsubstituted thiazole. Specifically, the C5-position is activated by the electron-donating nature of the adjacent sulfur atom and the methyl group, making it a likely site for electrophilic attack. Studies on related 4-substituted thiazoles have shown that alkyl groups enhance reactivity at adjacent positions. Electrophilic substitution reactions typically involve an electrophile attacking the electron-rich pi system of the ring. taylorandfrancis.com
Nucleophilic Substitution: Nucleophilic aromatic substitution (NAS) on the thiazole ring is also a significant transformation pathway. masterorganicchemistry.com This type of reaction is favored when the ring is electron-poor or contains a good leaving group. masterorganicchemistry.commasterorganicchemistry.com In the context of substituted thiazoles, a common reaction involves the substitution of a halogen atom at the 2-position by various nucleophiles, such as amines or thiols. The mechanism for such reactions often proceeds through a negatively charged intermediate, which is stabilized by the heterocyclic ring. masterorganicchemistry.com For this compound itself, direct nucleophilic attack would be less common unless a leaving group is first introduced onto the ring, for example, by converting the propyl group or another substituent into a more labile entity.
The presence of both electron-donating groups and heteroatoms (nitrogen and sulfur) creates a nuanced reactivity profile. The nitrogen atom can be protonated or alkylated, which in turn modifies the electronic character and reactivity of the entire ring system, often making it more susceptible to nucleophilic attack by deactivating the ring towards electrophiles.
Radical-Mediated Pathways Involving this compound
Radical reactions represent a key class of transformations in organic chemistry, characterized by intermediates with unpaired electrons. numberanalytics.com These pathways are distinct from the ionic mechanisms of electrophilic and nucleophilic substitution. For thiazole derivatives, radical-mediated reactions can lead to novel functionalizations. The fundamental step in many such processes is the generation of a radical species, which then reacts with the substrate. nih.gov
The involvement of radical intermediates in a reaction can often be inferred through experimental observations. For instance, the inhibition of a reaction in the presence of a radical scavenger like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is strong evidence for a radical-mediated pathway. beilstein-journals.org Such pathways can involve the abstraction of a hydrogen atom from the alkyl side chains (propyl or methyl groups) or addition to the thiazole ring itself, leading to a variety of potential products. numberanalytics.com
Identifying short-lived radical intermediates is crucial for understanding reaction mechanisms but presents a significant analytical challenge due to their high reactivity and low concentrations. nih.gov Several direct and indirect methods have been developed for their detection and characterization.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a primary technique for the direct detection of radical species because it specifically interacts with unpaired electrons. nih.govnih.gov However, the sensitivity of EPR can sometimes be insufficient for detecting the low concentrations of transient radicals. researchgate.net
To overcome this, spin trapping techniques are widely employed. This method involves adding a "spin trap" compound to the reaction mixture. The transient radical reacts with the spin trap to form a more stable, persistent radical adduct that can accumulate to a concentration detectable by EPR. researchgate.net Common spin traps include nitrone- and nitroso-based compounds. researchgate.net An alternative approach uses persistent radicals like TEMPO, which can react with carbon-centered radicals to form stable, non-radical adducts that can be analyzed by conventional methods like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR). nih.govresearchgate.netcopernicus.org
| Technique | Principle | Information Provided | Reference |
|---|---|---|---|
| Electron Paramagnetic/Spin Resonance (EPR/ESR) | Direct detection of species with unpaired electrons by measuring the absorption of microwave radiation in a magnetic field. | Provides structural information about the radical (e.g., hyperfine couplings) and its concentration. | nih.govnih.gov |
| Spin Trapping with Nitrones (e.g., DMPO) | A short-lived radical adds to the spin trap to form a more persistent nitroxide radical adduct. | The resulting adduct is detected by EPR, and its spectrum provides information about the structure of the original trapped radical. | researchgate.netcopernicus.org |
| Chemical Trapping with Persistent Radicals (e.g., TEMPO) | A transient radical combines with a stable radical (like TEMPO) to form a stable, non-radical diamagnetic product. | The stable adduct can be isolated and characterized by standard analytical techniques like Mass Spectrometry (MS) and NMR, confirming the presence of the radical intermediate. | beilstein-journals.orgnih.govresearchgate.net |
Elucidating the precise mechanism of a chemical reaction requires a combination of experimental observation and theoretical modeling. This dual approach provides a comprehensive understanding of reaction pathways, transition states, and the factors controlling selectivity. beilstein-journals.orgbeilstein-journals.org
Experimental Approaches: Experimental studies provide tangible evidence of reaction pathways. Monitoring the reaction progress over time using techniques like NMR or chromatography can help identify intermediates and determine reaction kinetics. researchgate.net Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹³C or ²H), can trace the path of specific atoms through the reaction mechanism. Furthermore, systematic variation of reaction conditions—such as temperature, solvent, and concentration—can reveal kinetic dependencies that are characteristic of a particular mechanism. researchgate.net
Theoretical and Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms at the molecular level. beilstein-journals.orgbeilstein-journals.orgmdpi.com DFT calculations can be used to map the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. beilstein-journals.org By calculating the energy barriers (activation energies) for different possible pathways, researchers can predict the most likely reaction mechanism. beilstein-journals.orgmdpi.com These theoretical insights can explain observed product distributions and guide the design of new experiments. beilstein-journals.org
| Method Type | Specific Technique | Role in Mechanistic Elucidation | Reference |
|---|---|---|---|
| Theoretical | Density Functional Theory (DFT) | Calculates the energies of reactants, intermediates, and transition states. Helps map the potential energy surface and predict the most favorable reaction pathway. | beilstein-journals.orgbeilstein-journals.orgmdpi.com |
| Transition State Theory | Uses calculated energy barriers to estimate reaction rate constants, providing a link between computational models and experimental kinetics. | mdpi.com | |
| Experimental | Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies the structure of products and stable intermediates. Can be used for quantitative monitoring of reaction progress to determine kinetics. | researchgate.net |
| Mass Spectrometry (MS) | Detects and identifies products and intermediates, including those formed in radical trapping experiments. | nih.gov | |
| Kinetic Studies | Measures how reaction rates change with concentration, temperature, or catalysts to deduce the rate-determining step and overall reaction order. | mdpi.comrsc.org |
Studies on the Stability and Reactivity of this compound under Varied Conditions
The stability and reactivity of this compound are influenced by external conditions such as temperature, solvents, and the presence of other chemical agents. As a substituted thiazole, it is generally a stable organic compound under standard conditions. scbt.com However, its functional groups and heterocyclic nature dictate its behavior in more reactive environments.
The thiazole ring is flammable, and care should be taken at elevated temperatures. nih.gov Like other amine-containing heterocycles, the thiazole nitrogen can act as a base, and its reactivity will be sensitive to pH. In acidic conditions, protonation of the nitrogen atom would occur, making the ring more electron-deficient and potentially more susceptible to nucleophilic attack.
Protonation Dynamics and Basicity Profiling of Thiazole Systems
The basicity of thiazole derivatives is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom at position 3. This nitrogen atom can accept a proton from an acid, forming a thiazolium cation. The basicity of a specific thiazole derivative is modulated by the electronic effects of the substituents on the ring.
Electron-donating groups, such as the methyl and propyl groups in this compound, increase the electron density on the ring and, consequently, on the nitrogen atom. This inductive effect enhances the basicity of the molecule compared to unsubstituted thiazole. The pKa value is a quantitative measure of basicity, representing the pH at which the compound is 50% protonated. For 5-methylthiazole, a pKa has been reported, providing a direct experimental measure of its basicity. nih.gov This value can be used to predict the protonation state of the molecule in aqueous solutions of varying pH.
| Compound | pKa of Conjugate Acid | Note | Reference |
|---|---|---|---|
| Thiazole | 2.53 | Baseline basicity of the parent heterocycle. | |
| 5-Methylthiazole | 3.4 | The electron-donating methyl group increases basicity compared to unsubstituted thiazole. | nih.gov |
The protonation of the thiazole nitrogen has significant consequences for the molecule's reactivity. The resulting positive charge on the thiazolium cation makes the ring system strongly electron-deficient. This deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack.
Advanced Analytical Techniques for 5 Methyl 2 Propylthiazole Research
Chromatographic Separation Sciences
Chromatographic techniques are fundamental in isolating 5-methyl-2-propylthiazole from complex mixtures, a common requirement in flavor chemistry and metabolic studies.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of thiazole (B1198619) derivatives. drawellanalytical.com The development of an efficient HPLC method involves the careful selection and optimization of several parameters to achieve the desired separation. drawellanalytical.com
Method Development: A typical HPLC method for thiazoles involves defining the analytical objectives, such as purity assessment or quantification. drawellanalytical.com The process begins with the selection of a suitable stationary phase and mobile phase. drawellanalytical.com For thiazole compounds, reversed-phase columns, like C18, are often employed. sielc.com
Optimization: Optimization of the mobile phase composition, including the type of organic solvent (e.g., acetonitrile, methanol), its proportion to the aqueous phase, pH, and buffer concentration, is critical for achieving good resolution and peak shape. drawellanalytical.comscielo.br Other chromatographic conditions that are fine-tuned include the column temperature, flow rate, and injection volume to enhance peak symmetry, retention times, and sensitivity. drawellanalytical.com For instance, a study on thiazole-based pyridines utilized HPLC for purity determination, highlighting the importance of this technique. acs.org
Interactive Table: HPLC Method Parameters for Thiazole Analysis
| Parameter | Selection/Optimization Consideration | Typical Values/Ranges for Thiazoles |
| Stationary Phase | Analyte polarity, particle size, column dimensions | C18, C8 |
| Mobile Phase | Solvent type (acetonitrile, methanol), pH, buffer | Acetonitrile/Water or Methanol/Water mixtures |
| Flow Rate | Affects analysis time and resolution | 0.5 - 2.0 mL/min |
| Column Temperature | Influences viscosity and retention times | 25 - 40 °C |
| Detection | UV-Vis wavelength based on analyte's absorbance | ~254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiazoles
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like this compound, particularly in food and flavor research. capes.gov.brnih.gov This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. myfoodresearch.com
The process involves injecting a sample into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. myfoodresearch.comflorajournal.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint. myfoodresearch.comflorajournal.com For instance, GC-MS has been instrumental in identifying various thiazoles in roasted barley and charcoal-grilled beef, which contribute to their characteristic flavors. capes.gov.brnih.gov The identification of compounds is typically confirmed by comparing their mass spectra and retention indices with those in spectral libraries like NIST. florajournal.comnih.gov
In some applications, a derivatization step is employed to improve the volatility and stability of the analytes. For example, in situ derivatization with acetic anhydride (B1165640) has been used to quantify oxidative hair dye ingredients, which can include thiazole derivatives, preventing their degradation during analysis. mdpi.com
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netsapub.orgfrontiersin.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework. rsc.orgbeilstein-journals.org
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see signals corresponding to the methyl group protons, the propyl chain protons (methylene and methyl groups), and the proton on the thiazole ring.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. rsc.orgmdpi.com
The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), measured in Hertz (Hz), are key parameters derived from NMR spectra that help in assigning the structure. beilstein-journals.org Modern NMR techniques, including 2D experiments like COSY and HSQC, can further aid in complex structural assignments. embl-hamburg.de The use of automated assignment methods is also becoming more common for larger molecules. nih.govlu.se
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-H | ~6.8 - 7.5 | ~115 - 125 |
| Propyl-CH₂ (alpha) | ~2.8 - 3.2 | ~30 - 40 |
| Propyl-CH₂ (beta) | ~1.6 - 2.0 | ~20 - 30 |
| Propyl-CH₃ | ~0.9 - 1.2 | ~10 - 15 |
| Thiazole-CH₃ | ~2.3 - 2.7 | ~15 - 20 |
| Thiazole-C2 | N/A | ~160 - 170 |
| Thiazole-C4 | N/A | ~145 - 155 |
| Thiazole-C5 | N/A | ~125 - 135 |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. beilstein-journals.orgmdpi.com It provides crucial information about the molecular weight and elemental composition of a compound. savemyexams.com In the context of this compound, high-resolution mass spectrometry (HRMS) can determine the exact molecular formula. acs.orgbeilstein-journals.org
When a molecule is ionized in the mass spectrometer, typically through electron impact (EI), it can break apart into smaller, charged fragments. acdlabs.comuni-saarland.de The pattern of these fragments is unique to the molecule's structure and provides valuable clues for its identification. acdlabs.comlibretexts.org For this compound, expected fragmentation might involve the loss of the propyl group or parts of it, as well as cleavage of the thiazole ring. The molecular ion peak (M⁺) would correspond to the intact molecule's mass. savemyexams.com
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. sapub.orgbeilstein-journals.org The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations from the methyl and propyl groups, as well as vibrations associated with the C=N and C-S bonds within the thiazole ring. libretexts.orglibretexts.org
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alkyl | C-H stretch | 2850-3000 |
| Thiazole Ring | C=N stretch | 1630-1680 |
| Thiazole Ring | C=C stretch | 1500-1600 |
| Thiazole Ring | C-S stretch | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like thiazoles exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound would be influenced by the π-electron system of the thiazole ring.
Hyphenated Techniques and Specialized Detection Methods
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound. mdpi.comlabrulez.com This approach offers enhanced selectivity and sensitivity, which is crucial when dealing with the intricate matrices of food and beverages where this compound is often found. mdpi.comlabrulez.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. impactfactor.org In GC-MS, the gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. impactfactor.orgmdpi.com For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. labrulez.com
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds in food and environmental samples. labrulez.comnih.gov SPME combines extraction and pre-concentration into a single step, simplifying sample handling and reducing analysis time. labrulez.com In the context of this compound analysis, headspace SPME (HS-SPME) is particularly useful for extracting the compound from the vapor phase above a solid or liquid sample, minimizing matrix interference. mdpi.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful hyphenated technique. mdpi.comresearchgate.net While GC-MS is ideal for volatile compounds, LC-MS is suited for a broader range of polarities and thermal stabilities. mdpi.com For thiazole derivatives, LC-MS/MS provides high precision and the ability for structural elucidation. nih.govresearchgate.net Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), offers even greater resolving power and mass accuracy, which is beneficial for identifying unknown compounds in complex mixtures. nih.gov
The following table summarizes the key hyphenated techniques used in the analysis of thiazole compounds.
| Technique | Separation Principle | Detection Principle | Applicability for this compound |
| GC-MS | Gas Chromatography | Mass Spectrometry | High (Volatile & Thermally Stable) |
| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction & Gas Chromatography | Mass Spectrometry | High (Volatile compounds in complex matrices) |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Moderate to High (Broader polarity range) |
| UPLC-Q/TOF | Ultra-High-Performance Liquid Chromatography | Quadrupole Time-of-Flight Mass Spectrometry | High (Structural elucidation and identification) |
This table is a summary of information from multiple sources.
Method Validation and Quantification Strategies in Complex Matrices
To ensure the reliability and accuracy of analytical data, the methods used for quantifying this compound must be thoroughly validated. impactfactor.orgchromatographyonline.com Method validation establishes the performance characteristics of a method and is a critical component of quality assurance in analytical science. chromatographyonline.comnih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. chromatographyonline.comnih.govich.org
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. ich.org This is typically evaluated by creating a calibration curve and assessing the coefficient of determination (R²). For most applications, an R² value greater than 0.99 is considered acceptable. mdpi.comfftc.org.tw
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.comnih.gov These parameters are crucial for trace-level analysis. For instance, in the analysis of flavor compounds in food, LODs and LOQs in the µg/kg range are often required. nih.govsigmaaldrich.com
Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. chromatographyonline.comich.org Recoveries are typically expected to be within a range of 80-120% for many analytical applications. fftc.org.tw
Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org An RSD of less than 15-20% is generally considered acceptable. fftc.org.twsigmaaldrich.com
The complex nature of food and beverage matrices can lead to "matrix effects," where co-extracted components interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. researchgate.netnih.gov To mitigate this, strategies such as the use of matrix-matched calibration standards or the application of advanced sample clean-up techniques like dispersive solid-phase extraction (d-SPE) are employed. researchgate.net
The table below presents typical validation parameters for the quantification of volatile flavor compounds, similar to this compound, in complex food matrices using hyphenated techniques.
| Parameter | Typical Value/Range | Reference Method |
| Linearity (R²) | > 0.99 | GC-MS, LC-MS/MS mdpi.comfftc.org.tw |
| LOD | 0.35 - 10 µg/kg | HS-SPME-GC-MS nih.govfftc.org.tw |
| LOQ | 1.15 - 30 µg/kg | HS-SPME-GC-MS nih.govfftc.org.tw |
| Accuracy (Recovery) | 70 - 120% | GC-MS, LC-MS/MS fftc.org.twnih.gov |
| Precision (RSD) | < 15% | GC-MS, LC-MS/MS fftc.org.twresearchgate.net |
This table compiles representative data from various analytical validation studies.
Computational and Theoretical Investigations of 5 Methyl 2 Propylthiazole
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic properties and bonding characteristics of 5-Methyl-2-propylthiazole. These calculations provide insights into molecular orbitals, charge distribution, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. researchgate.nettandfonline.com It offers a good balance between accuracy and computational cost, making it suitable for studying both ground and excited states. nih.gov DFT calculations can determine various molecular properties, including optimized geometries, bond lengths, and vibrational frequencies. tandfonline.comnih.gov
One of the key applications of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For thiazole (B1198619) derivatives, DFT studies have shown that substituents can significantly influence the energies of these frontier orbitals. nih.gov
Furthermore, Time-Dependent DFT (TD-DFT) is employed to study the excited states of the molecule, providing insights into its photophysical properties, such as UV-visible absorption spectra. nih.govdoi.org These calculations can predict electronic transition energies and oscillator strengths, which correspond to the absorption peaks observed experimentally. doi.org DFT methods, particularly with functionals like B3LYP, have proven effective in predicting the optical and charge density properties of thiazole derivatives. tandfonline.comnih.gov
Table 1: Representative DFT-Calculated Properties for a Thiazole Derivative
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.27 | eV |
| LUMO Energy | -1.57 | eV |
| HOMO-LUMO Gap | 4.70 | eV |
| Dipole Moment | 2.5 | Debye |
| Heat of Formation | 45.3 | kcal/mol |
Note: The data in this table are illustrative and represent typical values obtained for thiazole derivatives from DFT calculations. researchgate.netnih.gov
Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.netnih.gov These methods are known for their potential for high accuracy, although they are typically more computationally demanding than DFT. esisresearch.org For thiazole derivatives, ab initio calculations have been used to study electronic structure and to calculate properties like net charges, bond lengths, and dipole moments. researchgate.net
These high-accuracy calculations are particularly valuable for benchmarking results from other methods and for obtaining precise values for fundamental molecular properties. nih.govesisresearch.org The vibrational frequencies of molecules can be computed using ab initio methods and compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. esisresearch.orgnih.gov While DFT methods like B3LYP are often found to be superior for many molecular problems, ab initio calculations remain a crucial tool in computational chemistry. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov For a flexible molecule like this compound, which has a rotatable propyl group, MD simulations are invaluable for exploring its conformational space. core.ac.uk These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. frontiersin.org
In Silico Studies of Reactivity and Reaction Pathways
In silico studies, utilizing quantum chemical calculations, provide deep insights into the reactivity of this compound and potential reaction pathways. By calculating various quantum chemical descriptors, the reactivity of different sites within the molecule can be predicted. researchgate.netresearchgate.net Descriptors such as HOMO and LUMO energies, electronegativity, chemical hardness, and electrophilicity index are used to understand the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net
Molecular electrostatic potential (MEP) maps are another powerful tool derived from these calculations. tandfonline.com The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of reactive sites. nih.gov Furthermore, computational methods can be used to model entire reaction mechanisms, calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathways. mdpi.com
Application of Chemometrics and Machine Learning in Predicting this compound Behavior
Chemometrics and machine learning are increasingly being applied to predict the properties and biological activities of chemical compounds, including thiazole derivatives. nih.govnih.gov These data-driven approaches use statistical methods and algorithms to build predictive models from large datasets. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a common chemometric approach where mathematical models are developed to correlate a compound's chemical structure with its biological activity or other properties. researchgate.netnih.gov For thiazole derivatives, QSAR models have been built to predict activities such as anticancer or antimicrobial effects. researchgate.netmdpi.com
Machine learning algorithms, including multiple linear regression, support vector machines, and neural networks, can be trained on datasets of known thiazole compounds to predict the behavior of new molecules like this compound. nih.govresearchgate.net These models can be used for virtual screening to identify compounds with desired properties, saving time and resources in the drug discovery and materials science processes. researchgate.netnih.gov The predictive power of these models is continually improving, making them an essential component of modern computational chemistry. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adenine |
Research Applications and Future Directions for 5 Methyl 2 Propylthiazole
Role as a Volatile Flavor Compound in Food Science Research
Alkylthiazoles are widely recognized as potent aroma compounds that contribute to the sensory profiles of numerous cooked and processed foods. perfumerflavorist.com They are typically formed through heat-induced chemical reactions, such as the Maillard reaction, and are responsible for a wide range of desirable aromas, including nutty, roasted, meaty, green, and tropical notes. perfumerflavorist.comthegoodscentscompany.com
The primary route for the formation of 5-Methyl-2-propylthiazole in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during thermal processing. nih.govwikipedia.org The formation of thiazoles, in particular, requires a source of sulfur, typically from the degradation of sulfur-containing amino acids like cysteine or cystine. perfumerflavorist.com
The general mechanism involves the generation of key intermediates such as hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and various carbonyl compounds (aldehydes and ketones) from the initial reactants. sandiego.edu These intermediates then condense to form the thiazole (B1198619) ring. The specific "propyl" group at the C2 position and the "methyl" group at the C5 position of this compound would derive from specific carbonyl precursors generated during the reaction. For example, the propyl group could originate from pentanal, while the methyl group could arise from intermediates like pyruvaldehyde or hydroxyacetone. The precise pathway and efficiency of formation are dependent on several factors, as detailed in the table below.
Table 1: Factors Influencing Thiazole Formation in Maillard Reactions
| Factor | Influence on Formation |
|---|---|
| Temperature & Time | Higher temperatures and longer reaction times generally increase the yield of Maillard products, including thiazoles, up to a certain point before degradation occurs. nih.gov |
| pH Level | The reaction is accelerated in alkaline environments, which increase the nucleophilicity of the amino groups. wikipedia.org |
| Precursor Types | The specific amino acids (especially cysteine) and reducing sugars (e.g., glucose, fructose, ribose) determine the types and amounts of carbonyl intermediates, directly influencing the final structure of the alkylthiazoles formed. perfumerflavorist.comnih.gov |
| Water Activity (a_w) | The reaction rate is optimal at intermediate water activity levels (approx. 0.6-0.7); it is inhibited at very high (dilution effect) or very low (reactant immobility) levels. |
This interactive table summarizes key factors influencing the formation of thiazoles during the Maillard reaction.
Table 2: Aroma Profiles of Selected Alkylthiazoles
| Compound | Aroma Description | Found In |
|---|---|---|
| 2-Isobutylthiazole | Green, tomato leaf | Tomato perfumerflavorist.com |
| 2-Isopropyl-4-methylthiazole | Green, earthy, nutty, tropical fruit thegoodscentscompany.com | Potato, roasted nuts perfumerflavorist.com |
| 4-Methyl-5-vinylthiazole | Nut-like, cocoa | Cocoa perfumerflavorist.com |
| 2-Pentylthiazole | Green, fatty, sweet | Roasted beef perfumerflavorist.com |
This interactive table showcases the diverse aroma profiles of various alkylthiazoles, illustrating the potential sensory impact of compounds like this compound.
Research in food science aims to correlate the concentration of such volatile compounds with sensory panel evaluations to understand their precise impact on consumer perception and acceptance. nih.gov
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active molecules and functional materials. openmedicinalchemistryjournal.commdpi.com Thiazole derivatives serve as versatile starting materials or intermediates for the synthesis of more complex heterocyclic systems.
While specific synthetic applications starting from this compound are not extensively documented, its structure offers several reactive sites for further chemical modification. The methyl group could potentially be functionalized, or the thiazole ring could participate in cycloaddition reactions or be modified through metal-catalyzed cross-coupling reactions. Research in this area often involves using substituted thiazoles to synthesize novel compounds with potential pharmaceutical applications, such as antimicrobial or anticancer agents. nih.govnih.gov For example, studies have shown the successful synthesis of complex thiophenes and pyrroles using functionalized thiazoles as the core starting material. nih.gov
Development of this compound-Based Chemical Probes and Reagents
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a biological system. nih.gov The development of novel probes is a cornerstone of chemical biology and drug discovery.
Currently, there is limited public information on the development of chemical probes specifically derived from this compound. However, the thiazole core is a component of many bioactive molecules, suggesting that derivatives of this compound could be explored for this purpose. Future research could involve functionalizing the molecule to incorporate reporter tags (e.g., fluorescent groups) or reactive moieties that can covalently bind to a target. Such work would first require identifying a biological target with which the this compound scaffold shows an affinity.
Emerging Areas of Research in Materials and Environmental Sciences
The application of specific thiazole derivatives in materials science is an expanding field of research. Some specialty chemical manufacturers note that heterocyclic compounds, including thiazoles, have applications in material sciences. thegoodscentscompany.com Research in this area may include the incorporation of thiazole-containing ligands into metal-organic frameworks (MOFs) or the development of novel polymers with specific electronic or physical properties. The sulfur and nitrogen atoms in the thiazole ring can coordinate with metal ions, making them potentially useful components in catalysts or sensory materials.
In environmental science, the focus would be on the compound's lifecycle, including its formation in food waste processing (e.g., during composting or rendering), its potential as a biomarker for certain industrial processes, and its environmental fate and degradation pathways. To date, specific research focusing on this compound in these emerging areas is not prominent in the scientific literature, representing a potential avenue for future investigation.
Q & A
Basic Research Questions
Q. What established synthesis routes are available for 5-Methyl-2-propylthiazole, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis of thiazole derivatives typically involves cyclization reactions using α-haloketones or thiourea precursors. For example, describes a protocol for synthesizing thiadiazole derivatives via nucleophilic substitution and cyclization under reflux conditions (e.g., using ethanol as a solvent at 80°C for 6–12 hours). Adapting this approach, this compound could be synthesized by reacting 2-propylthioamide with a methyl-substituted α-bromoketone. Critical parameters include temperature control (60–100°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst selection (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the thiazole ring. Infrared (IR) spectroscopy identifies functional groups like C-S (650–750 cm⁻¹) and C=N (1640–1680 cm⁻¹) bonds. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. highlights NIST’s standardized spectral databases for cross-referencing experimental data, ensuring accuracy in structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the literature regarding the physicochemical properties of this compound?
- Methodological Answer : Contradictions in data (e.g., melting points or solubility) require systematic validation:
- Reproducibility checks : Replicate experiments under identical conditions (e.g., purity of reagents, drying methods).
- Comparative analysis : Use multiple analytical techniques (e.g., Differential Scanning Calorimetry for melting points vs. traditional capillary methods).
- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources like ) to identify trends. emphasize longitudinal factorial invariance testing to ensure measurement consistency across studies, which can be adapted to chemical analyses by standardizing protocols .
Q. What experimental strategies are recommended for studying the stability and degradation pathways of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to stressors (e.g., UV light, humidity, oxidative agents) and monitor degradation via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions. (PubChem) provides computational tools for predicting stability based on SMILES notation (e.g.,
CC1=C(SC=C1C)CCCfor this compound) and molecular orbital simulations .
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro screening : Follow protocols from , which tested thiadiazole derivatives for antimicrobial activity using broth microdilution (MIC assays) and antioxidant activity via DPPH radical scavenging. Adapt these to assess cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., acetylcholinesterase for neurological applications).
- Dose-response curves : Use logarithmic dilutions (0.1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
